6-Chloro-8-fluorochroman-4-one
Overview
Description
6-Chloro-8-fluorochroman-4-one, also known as 6-CFC-4-one, is a heterocyclic compound that has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and physiology. It is a structural analog of the widely studied drug, chlorpromazine, and has been found to possess similar pharmacological properties. This article will discuss the synthesis methods for 6-CFC-4-one, its scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Synthesis and Pharmacological Characterization
A series of novel 6-fluorochroman derivatives, including 6-Chloro-8-fluorochroman-4-one, was synthesized and evaluated as potential 5-HT1A receptor antagonists. These compounds, including a 4-oxochroman derivative, showed promising activities in in vitro and in vivo assays, demonstrating their potential in pharmacological applications (Yasunaga et al., 1998).
Stereocontrolled Photodimerization
Research on (E)-3-benzylidene-4-chromanone derivatives, substituted with a halogen group on the chromanone moiety, explored the stereoselective photoreactions of these compounds in the solid state. This study, which included this compound, highlighted the potential of these compounds in controlling molecular arrangements in crystalline states and their applications in stereochemistry (Cheng et al., 2012).
Antibacterial Agents
In a study on 1,4-dihydro-4-oxopyridinecarboxylic acids, the introduction of various substituents, including chloro and fluoro at the C-6 position, was explored. This research, which includes derivatives of this compound, focused on developing new antibacterial agents, highlighting the compound's potential in medicinal chemistry (Matsumoto et al., 1984).
Synthesis and Resolution Research
A study on the synthesis of 6-fluorochroman-2-carboxylic acids, closely related to this compound, focused on obtaining enantiomerically pure forms of these compounds. This research is significant in the context of developing chiral drugs and substances with specific stereochemical configurations (Yang et al., 2005).
Mechanism of Action
Target of Action
6-Chloro-8-fluorochroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone analogs, which this compound is a part of, have been associated with a wide range of pharmacological activities .
Mode of Action
Chromanone analogs have been shown to interact with various targets, leading to significant variations in biological activities . These interactions often result in changes at the molecular and cellular levels, contributing to the compound’s overall pharmacological effects .
Biochemical Pathways
Chromanone analogs have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . These effects can lead to downstream changes in cellular function and overall organism health .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic efficacy and potential side effects .
Result of Action
Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects . These effects suggest that this compound may have similar impacts on cellular function and overall organism health .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of pharmacological agents .
Properties
IUPAC Name |
6-chloro-8-fluoro-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZNUTWJAOYUBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222609 | |
Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092350-27-0 | |
Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092350-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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